Oxetane-2-carboxylic acid methyl ester

Descripción general

Descripción

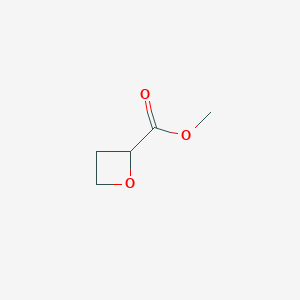

It is a member of the oxetane family, which is characterized by a four-membered ring containing one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oxetane-2-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method involves the epoxide ring opening followed by ring-closing reactions . Additionally, electrophilic halocyclization of alcohols has been employed to synthesize oxetane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial in large-scale production. For example, the use of Brønsted acid catalysts has been reported for the preparation of oxetane ethers via four-membered ring carbocation intermediates .

Análisis De Reacciones Químicas

Types of Reactions

Oxetane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Oxetane derivatives, including oxetane-2-carboxylic acid methyl ester, are increasingly recognized as valuable motifs in drug discovery. Their unique structural attributes allow them to serve as bioisosteres for carbonyl groups, which can enhance the pharmacological profiles of drug candidates.

Case Study: Bioactive Compounds

Research indicates that oxetanes can increase water solubility and metabolic stability while lowering lipophilicity, making them suitable for various bioactive compounds. In a study published in the Journal of Medicinal Chemistry, oxetanes were shown to improve the efficacy of certain therapeutic agents by modifying their physicochemical properties without compromising biological activity .

Organic Synthesis

The compound is utilized as a starting material in the synthesis of complex organic molecules. Its ability to undergo isomerization can be advantageous in creating new compounds through synthetic pathways.

Synthesis Techniques

A notable method for synthesizing oxetane derivatives involves the hydrogenation of alkenes derived from oxetanones, yielding stable products that can further participate in coupling reactions . The isomerization tendency of oxetane-carboxylic acids can also be exploited to simplify the preparation of known compounds .

Material Science

This compound finds applications in material science, particularly in the development of advanced polymers and coatings due to its reactive nature.

Case Study: Sealants and Encapsulants

A patent describes formulations that incorporate oxetane compounds to enhance the performance characteristics of sealants and encapsulants, providing improved mechanical properties and optical clarity . These formulations are particularly useful in electronics and construction industries where durability and performance are critical.

Photoredox Catalysis

Recent studies have highlighted the role of oxetane derivatives in photoredox catalysis, specifically in decarboxylation reactions. This application demonstrates their versatility and potential for innovative synthetic strategies in organic chemistry.

Research Findings

In a study published in Angewandte Chemie, researchers explored photoredox-catalyzed reactions involving this compound, showcasing its ability to facilitate decarboxylation under mild conditions . Such methodologies are valuable for developing sustainable synthetic routes with reduced environmental impact.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of oxetane-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxetane ring’s unique structure allows it to participate in various chemical reactions, including ring-opening and ring-expansion reactions . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

Oxetane-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:

Azetidine-2-carboxylic acid methyl ester: This compound contains a four-membered ring with a nitrogen atom instead of oxygen.

Thietane-2-carboxylic acid methyl ester: This compound has a sulfur atom in the four-membered ring.

Cyclobutane-2-carboxylic acid methyl ester: This compound has a four-membered ring with only carbon atoms.

The uniqueness of this compound lies in its oxygen-containing ring, which imparts distinct chemical properties and reactivity compared to its nitrogen, sulfur, and carbon analogs .

Actividad Biológica

Oxetane-2-carboxylic acid methyl ester (OCME) is a four-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The oxetane ring is characterized by high ring strain, which contributes to its reactivity and utility as a building block in organic synthesis. This article explores the biological activity of OCME, focusing on its antibacterial, antifungal, and other pharmacological properties, along with relevant case studies and research findings.

Structural Characteristics

OCME features an oxetane ring with a carboxylic acid functional group, which enhances its polarity and reactivity. The compound's structure can be represented as follows:

The presence of the oxetane ring allows for various chemical transformations, making it a versatile compound in drug design.

Antibacterial Properties

Research indicates that OCME exhibits significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, suggesting that it could serve as a lead compound for developing new antibiotics .

Antifungal Properties

In addition to antibacterial effects, OCME has demonstrated antifungal activity. It has been tested against common fungal pathogens such as Candida albicans, showing promising results in inhibiting fungal growth. The mechanism of action is thought to involve disruption of fungal cell membrane integrity .

The biological activity of OCME can be attributed to its ability to interact with specific enzymes and cellular targets. Notably, it acts as a competitive inhibitor of proline dehydrogenase (PRODH), an enzyme involved in proline metabolism. By binding to the active site of PRODH, OCME prevents the conversion of L-proline to Δ1-pyrroline-5-carboxylate, thus influencing metabolic pathways related to cell proliferation and survival .

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of OCME against a panel of bacterial strains. The results indicated that OCME exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, highlighting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Vancomycin | 8 |

| Escherichia coli | 32 | Ciprofloxacin | 16 |

Study on Antifungal Activity

Another study focused on the antifungal properties of OCME against Candida albicans. The compound was found to inhibit fungal growth effectively at concentrations lower than those required for conventional antifungals.

| Fungal Strain | MIC (µg/mL) | Comparison Antifungal | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 32 | Fluconazole | 64 |

Pharmacokinetics and Safety

Pharmacokinetic studies suggest that OCME has favorable absorption characteristics, with improved metabolic stability compared to traditional carboxylic acids. This stability is crucial for maintaining effective drug levels in vivo. However, further studies are needed to fully understand its safety profile and potential side effects .

Future Directions

The ongoing research into OCME's biological activities suggests several promising avenues for future investigation:

- Drug Development : Given its antibacterial and antifungal properties, OCME could be further developed into novel therapeutic agents.

- Mechanistic Studies : Understanding the detailed mechanisms through which OCME interacts with biological targets will enhance its application in medicinal chemistry.

- Clinical Trials : Initiating clinical trials will be essential to evaluate the efficacy and safety of OCME in human subjects.

Propiedades

IUPAC Name |

methyl oxetane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)4-2-3-8-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAIBMLFASVYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.